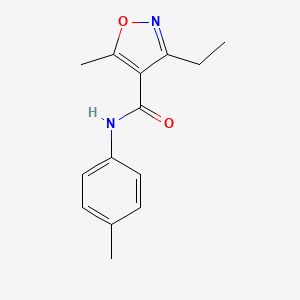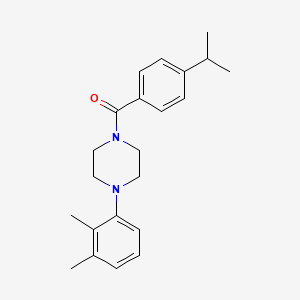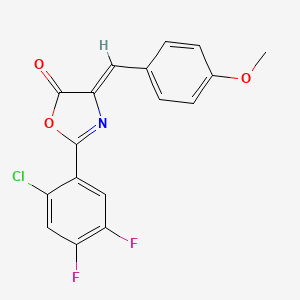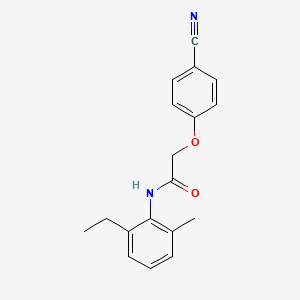![molecular formula C13H12N2OS B5864353 2-{[(3-methyl-2-thienyl)methylene]amino}benzamide](/img/structure/B5864353.png)
2-{[(3-methyl-2-thienyl)methylene]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-methyl-2-thienyl)methylene]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTB, and it has been synthesized through various methods.
作用機序
The mechanism of action of MTB is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MTB has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, MTB has been reported to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
MTB has been shown to have various biochemical and physiological effects. In cancer cells, MTB has been reported to induce apoptosis, inhibit cell proliferation, and inhibit the activity of topoisomerase II. In neurons, MTB has been shown to protect against oxidative stress and prevent neuronal death. In addition, MTB has been reported to have antifungal activity against Candida albicans.
実験室実験の利点と制限
MTB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to have a high purity. MTB has also been shown to have potent biological activity in various assays. However, there are also some limitations to using MTB in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of MTB is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on MTB. One direction is to further investigate the mechanism of action of MTB. Understanding how MTB works at the molecular level could provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of MTB. This could help determine the optimal dosage and administration route for MTB in various applications. Additionally, further studies could be conducted to investigate the potential applications of MTB in other areas, such as antiviral activity or anti-inflammatory activity.
Conclusion:
In conclusion, 2-{[(3-methyl-2-thienyl)methylene]amino}benzamide, also known as MTB, is a chemical compound that has potential applications in various fields. It can be synthesized through different methods, and it has been shown to have potent biological activity in various assays. MTB has been studied for its potential applications in cancer research, neuroprotection, and antifungal activity. Although there are some limitations to using MTB in lab experiments, there are several future directions for research on this compound.
合成法
MTB can be synthesized through different methods, including the reaction of 2-aminobenzamide with 3-methyl-2-thiophenecarboxaldehyde in the presence of a catalyst. This method has been reported to yield a high purity of MTB. Another method involves the reaction of 2-aminobenzamide with 3-methyl-2-thiophene carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method has also been reported to yield a high purity of MTB.
科学的研究の応用
MTB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antifungal activity. In cancer research, MTB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MTB has also been studied for its potential neuroprotective effects. It has been reported to protect neurons from oxidative stress and prevent neuronal death in vitro and in vivo. In addition, MTB has been shown to have antifungal activity against Candida albicans.
特性
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-6-7-17-12(9)8-15-11-5-3-2-4-10(11)13(14)16/h2-8H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYRFWUDDRHFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)

![N-(2,6-dimethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5864305.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)


![2-{[(2,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5864333.png)


![1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864348.png)
![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)